![molecular formula C9H8Cl2O B1618525 3-(2,2-Dichloroethenyl)-4-methylphenol CAS No. 90348-56-4](/img/structure/B1618525.png)
3-(2,2-Dichloroethenyl)-4-methylphenol
Overview
Description
The compound “3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid” is a key intermediate in the synthesis of various pesticides . It’s also related to “Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester”, another important compound used in pest control .
Synthesis Analysis
While specific synthesis methods for “3-(2,2-Dichloroethenyl)-4-methylphenol” were not found, a related compound, trans-chrysanthemic acid, is synthesized via base-catalyzed interaction of 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol .Molecular Structure Analysis
The molecular structure of “3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a 2,2-dichloroethenyl group attached .Scientific Research Applications
Synthesis of Pyrethroid Pesticides
3-(2,2-Dichloroethenyl)-4-methylphenol: is a key intermediate in the synthesis of pyrethroid pesticides . These pesticides are favored for their high effectiveness and low toxicity to mammals. They function by targeting the nervous systems of insects, leading to paralysis and death.
Study of Halogen Exchange Reactions
This compound is used to study halogen exchange reactions, which are fundamental in organic chemistry for modifying molecular structures . The transformation of dichloroethenyl to dibromoethenyl groups without isomerization or epimerization is a significant area of research.
Development of New Synthetic Methods
Researchers utilize 3-(2,2-Dichloroethenyl)-4-methylphenol to develop new synthetic methods for complex molecules . These methods can lead to more efficient production processes for pharmaceuticals and agrochemicals.
Environmental Impact Studies
The environmental impact of chemicals derived from this compound, such as its role in bioaccumulation and degradation, is an important research area . Studies focus on understanding the long-term effects of these chemicals on ecosystems.
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a standard or reference material for calibrating instruments and validating methods . Its well-defined properties make it suitable for such applications.
Material Science Research
3-(2,2-Dichloroethenyl)-4-methylphenol: can be a precursor for materials with specific optical or electronic properties . Research in this field explores the potential applications in creating new types of sensors or coatings.
Mechanism of Action
Target of Action
The primary target of 3-(2,2-Dichloroethenyl)-4-methylphenol, also known as Permethrin , is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the propagation and generation of action potentials in neurons .
Mode of Action
Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
This disruption affects the normal functioning of the neurons, leading to paralysis .
Pharmacokinetics
It is known that insects are more affected by permethrin than humans or dogs because they are unable to metabolise the toxins as quickly as humans and dogs .
Result of Action
The result of Permethrin’s action is the paralysis and eventual death of the pests. This is due to the disruption of the normal functioning of the neurons, which leads to an inability of the pests to move or perform normal functions .
Action Environment
The action of Permethrin can be influenced by various environmental factors. For instance, exposure to sunlight, water, and oxygen can accelerate its decomposition . Moreover, Permethrin is highly toxic to fish, bees, and aquatic insects , indicating that its efficacy and stability can be affected by the presence of these organisms in the environment.
Safety and Hazards
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-8(12)4-7(6)5-9(10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOZFMIGIHKIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294424 | |
Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dichloroethenyl)-4-methylphenol | |
CAS RN |
90348-56-4 | |
Record name | NSC96584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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